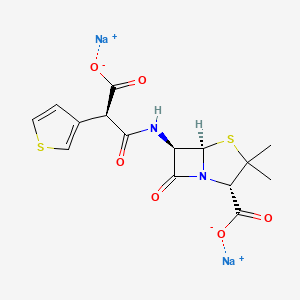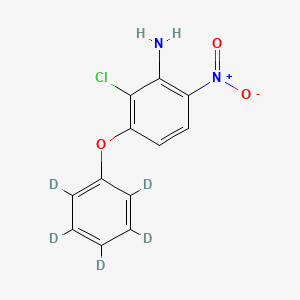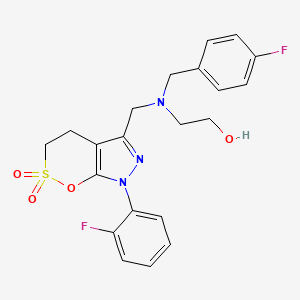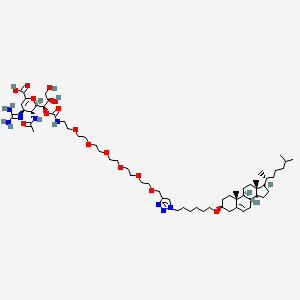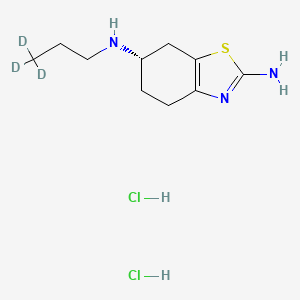
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is a deuterated form of pramipexole, a non-ergot dopamine agonist. This compound is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). The deuterated version is designed to enhance the pharmacokinetic properties of the original compound, potentially offering improved therapeutic benefits .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) involves the incorporation of deuterium atoms into the pramipexole moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pramipexole molecule.
Reduction: Used to introduce or modify hydrogen atoms, including deuterium.
Substitution: Commonly used to replace hydrogen atoms with deuterium.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Deuterated reducing agents such as deuterium gas or deuterated sodium borohydride.
Substitution: Deuterated solvents and reagents to ensure the incorporation of deuterium.
Major Products: The major products of these reactions are typically deuterated analogs of pramipexole, which retain the pharmacological properties of the original compound but with enhanced stability and reduced metabolic degradation .
科学研究应用
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its neuroprotective effects and potential to reduce oxidative stress in neuronal cells.
Medicine: Primarily used in the treatment of Parkinson’s disease and RLS, with ongoing research into its potential benefits in other neurological disorders.
Industry: Utilized in the development of deuterated drugs, which may offer improved therapeutic profiles compared to their non-deuterated counterparts
作用机制
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for the D2 and D3 subtypes of dopamine receptors, which are involved in the regulation of movement and coordination. By stimulating these receptors, the compound helps alleviate the symptoms of Parkinson’s disease and RLS. Additionally, it has been shown to reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, contributing to its neuroprotective effects .
相似化合物的比较
Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease and RLS.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for the treatment of advanced Parkinson’s disease
Uniqueness: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolic degradation, and potentially fewer side effects compared to its non-deuterated counterparts .
属性
分子式 |
C10H19Cl2N3S |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3;; |
InChI 键 |
QMNWXHSYPXQFSK-XQQJYEBGSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
规范 SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


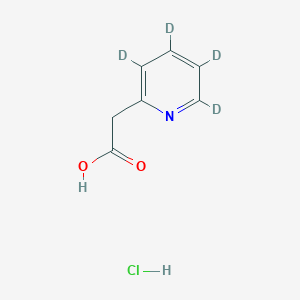
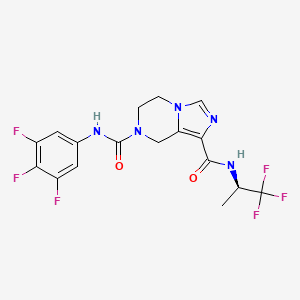
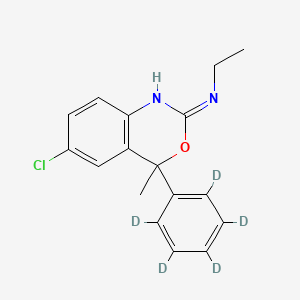
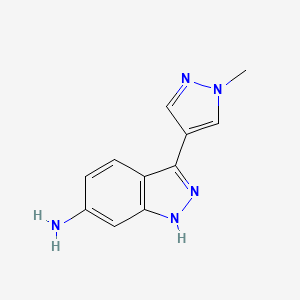

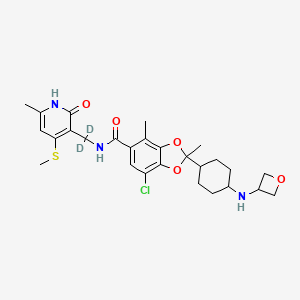
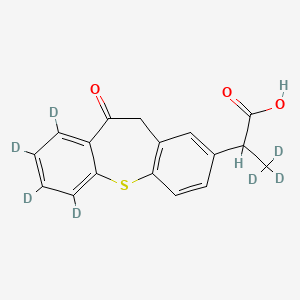
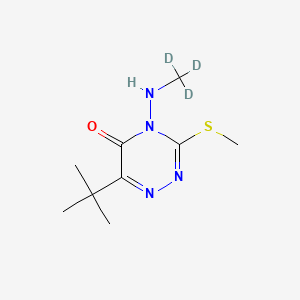
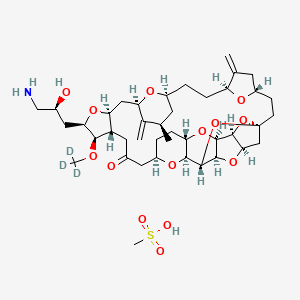
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
